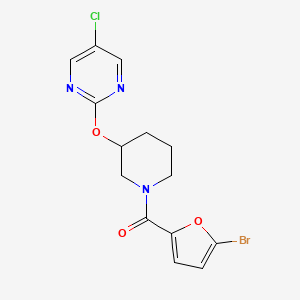
(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound featuring a bromofuran moiety linked to a piperidine ring through a methanone bridge, with an additional chloropyrimidine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 5-bromofuran-2-carboxylic acid and 5-chloropyrimidin-2-ol.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-(piperidin-1-yl)methanol in the presence of a base such as triethylamine (TEA) to form the intermediate (5-bromofuran-2-yl)(3-hydroxy-piperidin-1-yl)methanone.
Final Step: The intermediate is then subjected to a nucleophilic substitution reaction with 5-chloropyrimidin-2-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: NaBH₄, methanol, room temperature.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), solvents (e.g., DMF), elevated temperatures.
Major Products
Oxidation: Epoxides of the furan ring.
Reduction: Alcohol derivatives of the methanone bridge.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential ligand in metal-catalyzed reactions due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Material Science: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heteroatoms (e.g., nitrogen, oxygen) allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- (5-Bromofuran-2-yl)(3-((4-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
- Structural Features : The specific arrangement of the bromofuran, piperidine, and chloropyrimidine groups in (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone provides unique electronic and steric properties that can influence its reactivity and binding characteristics.
- Reactivity : The combination of these functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3/c15-12-4-3-11(22-12)13(20)19-5-1-2-10(8-19)21-14-17-6-9(16)7-18-14/h3-4,6-7,10H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSDLXHTIJEIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
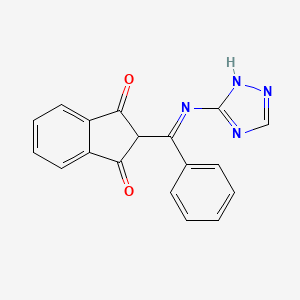
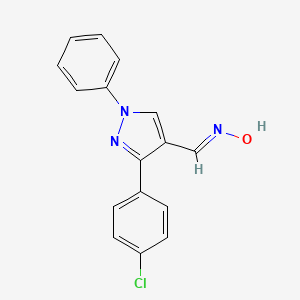
![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941145.png)
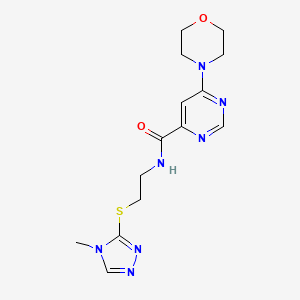
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2941148.png)
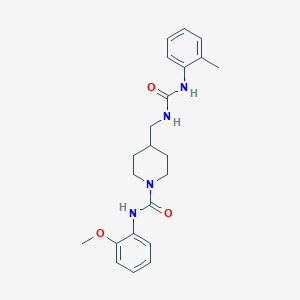

![6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2941155.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide](/img/structure/B2941161.png)
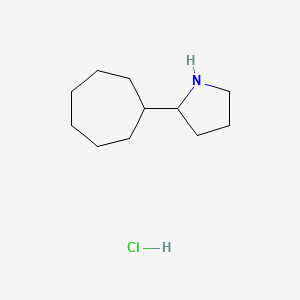
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)
![(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol](/img/structure/B2941164.png)
